molecular formula C7H13NS B1374180 3-Cyclopropylthiomorpholine CAS No. 1344119-68-1

3-Cyclopropylthiomorpholine

Cat. No.: B1374180
CAS No.: 1344119-68-1
M. Wt: 143.25 g/mol
InChI Key: SZFBVMRIEDGFHB-UHFFFAOYSA-N
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Description

3-Cyclopropylthiomorpholine is a chemical compound with the molecular formula C7H13NS and a molecular weight of 143.25 g/mol It is a heterocyclic compound containing a morpholine ring substituted with a cyclopropyl group and a sulfur atom

Preparation Methods

The synthesis of 3-Cyclopropylthiomorpholine typically involves the reaction of cyclopropylamine with thiomorpholine. One common method includes the use of cyclopropylamine and thiomorpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Cyclopropylthiomorpholine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives.

Scientific Research Applications

3-Cyclopropylthiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Cyclopropylthiomorpholine can be compared with other similar compounds such as thiomorpholine, cyclopropylamine, and other substituted morpholines. Its uniqueness lies in the presence of both a cyclopropyl group and a sulfur atom within the morpholine ring, which imparts distinct chemical and physical properties. Similar compounds include:

Properties

IUPAC Name

3-cyclopropylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFBVMRIEDGFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CSCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylthiomorpholine
Reactant of Route 2
3-Cyclopropylthiomorpholine
Reactant of Route 3
3-Cyclopropylthiomorpholine
Reactant of Route 4
3-Cyclopropylthiomorpholine
Reactant of Route 5
3-Cyclopropylthiomorpholine
Reactant of Route 6
3-Cyclopropylthiomorpholine

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